2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid
Description
The compound 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid features a fused benzothiazoloquinoline core with a 3-fluoro substituent and a carboxylic acid group at position 4. A piperazine linker connects the core to an isoxazole ring substituted with a 2,6-difluorophenyl group and a methyl moiety.
Properties
Molecular Formula |
C31H21F3N4O5S |
|---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
2-[4-[3-(2,6-difluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl]-3-fluoro-5-oxo-[1,3]benzothiazolo[3,2-a]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C31H21F3N4O5S/c1-15-24(27(35-43-15)25-17(32)5-4-6-18(25)33)29(40)37-11-9-36(10-12-37)22-14-21-16(13-19(22)34)28(39)26(31(41)42)30-38(21)20-7-2-3-8-23(20)44-30/h2-8,13-14H,9-12H2,1H3,(H,41,42) |
InChI Key |
KLJBXQXSYZASBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2F)F)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N6C7=CC=CC=C7SC6=C(C5=O)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid involves multiple steps, starting from readily available precursors. One common approach involves the use of ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate as a key intermediate . This intermediate undergoes a series of reactions, including bromination, nucleophilic substitution, and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Preliminary studies indicate that this compound may exhibit biological activity as an inhibitor of specific enzymes or receptors involved in cancer and inflammatory pathways. The structural features resemble known bioactive compounds, suggesting its potential as a lead compound for drug development.
Medicinal Chemistry Applications
- Cancer Therapeutics : The compound's ability to interact with targets associated with tumor growth and proliferation positions it as a candidate for cancer treatment. Its structural analogs have shown effectiveness in inhibiting tumor cell lines in vitro.
- Anti-inflammatory Agents : Given its potential to modulate inflammatory pathways, this compound may serve as an anti-inflammatory agent. Studies on similar compounds have demonstrated efficacy in reducing pro-inflammatory cytokine production.
- Neuropharmacology : The piperazine moiety may provide neuroactive properties, making it a candidate for research into neurological disorders.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several steps:
- Formation of the isoxazole ring.
- Coupling with the piperazine derivative.
- Introduction of the benzothiazole moiety.
- Final carboxylic acid functionalization.
Understanding the mechanism of action requires detailed interaction studies with target proteins or enzymes to elucidate pharmacodynamics and pharmacokinetics.
Case Study 1: Cancer Cell Line Inhibition
A study evaluating the efficacy of similar benzothiazole derivatives reported significant inhibition of proliferation in various cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved apoptosis induction through caspase activation pathways.
Case Study 2: Anti-inflammatory Activity
Research on structurally related compounds demonstrated their ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6.
| Study | Focus | Results |
|---|---|---|
| Study A | Cancer Cell Lines | Significant inhibition of cell proliferation |
| Study B | Inflammation | Reduced cytokine levels via NF-kB inhibition |
Mechanism of Action
The mechanism of action of 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Quinolone Derivatives with Piperazinyl Linkers
describes quinolone derivatives synthesized via coupling of a piperazino group with aroyl or benzenesulfonyl halides. For example, 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino])-1,4-dihydro-3-quinolinecarboxylic acids share structural similarities with the target compound, such as:
- Quinoline core: Both contain a fluorinated quinoline scaffold critical for DNA gyrase/topoisomerase inhibition.
- Piperazine linkage : The piperazinyl group enhances solubility and modulates pharmacokinetics.
- Synthetic methods : Both use triethylamine as a base and DCM/EtOH solvent systems, though the target compound employs an isoxazole-carbonyl group instead of aroyl/benzenesulfonyl substituents .
Key Differences :
- The isoxazole substituent may confer unique steric or electronic effects vs. benzenesulfonyl groups.
Halogenated Aryl Pesticides (Pyrazole Derivatives)
highlights agrochemicals like fipronil and ethiprole , which contain halogenated aryl groups (e.g., 2,6-dichloro-4-trifluoromethylphenyl). While structurally distinct from the target compound, these share:
- Electron-withdrawing substituents : Fluorine and chlorine enhance resistance to oxidative degradation.
- Bioactivity: Both classes likely target ion channels or neurotransmitter receptors, though the target compound’s quinoline core may suggest antibacterial or kinase-inhibitory applications .
Key Differences :
- The target compound’s fused heterocyclic system increases molecular weight (≈600 g/mol) compared to pyrazole-based pesticides (≈400 g/mol).
- The carboxylic acid group in the target compound may improve aqueous solubility, unlike hydrophobic pesticides.
Triazole-Pyrazole Hybrids
discusses 3-(4-(4-(dimethylamino)phenyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile, synthesized via click chemistry. Comparisons include:
Key Differences :
- The target compound’s larger fused system may limit blood-brain barrier penetration compared to smaller triazole-pyrazoles.
- Fluorine’s presence in the target compound enhances metabolic stability vs. the dimethylamino group in triazole-pyrazoles.
Fluorinated Benzamide Derivatives
examines 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid derivatives, emphasizing fluorine’s role in bioactivity. Similarities include:
Key Differences :
- The target compound’s isoxazole and quinoline moieties provide a broader π-system for target engagement vs. pyrazole-based fluorobenzamides.
Isoxazole-Carboxylic Acid Derivatives
lists compounds like 5-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid, sharing:
Key Differences :
- The target compound’s dihydroisoxazole is replaced with a fully aromatic isoxazole, altering conjugation and stability.
Biological Activity
The compound 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid is a complex organic molecule with potential pharmaceutical applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
This compound features a benzothiazoloquinoline backbone, which is known for its diverse biological activities. The presence of fluorine atoms and a piperazine moiety suggests enhanced lipophilicity and potential receptor interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazoloquinolines exhibit significant antimicrobial properties. The compound may inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is limited.
- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on related benzothiazole derivatives suggest that they can induce apoptosis and inhibit cell proliferation in cancer cells.
- Enzyme Inhibition : The piperazine ring in the structure may interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are valuable in treating neurodegenerative diseases like Alzheimer's.
Table of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | AChE and BChE inhibition potential |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of related benzothiazole compounds, it was found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests that the compound may possess similar properties warranting further investigation.
Case Study 2: Cytotoxicity in Cancer Cells
Research on a series of benzothiazoloquinolines indicated that they could effectively induce cell death in various cancer lines through mechanisms involving reactive oxygen species (ROS) generation. This highlights the potential for developing this compound as an anticancer agent.
Case Study 3: Cholinesterase Inhibition
A related compound demonstrated competitive inhibition against AChE with an IC50 value indicating moderate potency. This suggests that our compound may also exhibit similar enzyme-inhibitory properties, which could be beneficial for neuroprotective therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
